molecular formula C24H18O5 B2631547 7-[2-(4-Methoxyphenyl)-2-oxoethoxy]-3-phenylchromen-4-one CAS No. 858767-60-9

7-[2-(4-Methoxyphenyl)-2-oxoethoxy]-3-phenylchromen-4-one

Cat. No. B2631547
CAS RN: 858767-60-9
M. Wt: 386.403
InChI Key: PQWQSGGFHABTIM-UHFFFAOYSA-N
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Description

7-[2-(4-Methoxyphenyl)-2-oxoethoxy]-3-phenylchromen-4-one, also known as Mocetinostat, is a small molecule inhibitor that has been studied for its potential use in cancer therapy. It belongs to the class of drugs known as histone deacetylase inhibitors (HDACi), which are known to have anti-tumor properties.

Scientific Research Applications

Pharmacological Properties of Natural Compounds

Osthole, a natural coumarin derivative, has been investigated for its broad pharmacological activities, including neuroprotective, osteogenic, immunomodulatory, anticancer, hepatoprotective, cardiovascular protective, and antimicrobial actions. These activities are attributed to the modulation of cAMP and cGMP levels, among other mechanisms, highlighting the potential of coumarin derivatives in therapeutic applications (Zhang et al., 2015).

Antioxidant and Anti-inflammatory Agents

Naringenin, a citrus flavonoid, is known for its potent pharmacological activities and therapeutic potential in treating various disorders. Its beneficial effects are mainly due to its anti-inflammatory and antioxidant properties, suggesting that related compounds, including chromenones, could have similar applications (Rani et al., 2016).

Potential as Anti-cancer Agents

The compound 4′-geranyloxyferulic acid (GOFA), an oxyprenylated ferulic acid derivative, has shown valuable potential as an anti-inflammatory and anti-tumor agent. This indicates that structurally similar compounds might also possess significant anti-cancer and anti-inflammatory properties (Epifano et al., 2015).

Applications in Analytical Chemistry

The antioxidant activity of compounds can be determined through various analytical methods, highlighting their potential uses in food engineering, medicine, and pharmacy. This suggests a role for chromenone derivatives in the development of antioxidant assays and their potential applications in these fields (Munteanu & Apetrei, 2021).

properties

IUPAC Name

7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3-phenylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18O5/c1-27-18-9-7-17(8-10-18)22(25)15-28-19-11-12-20-23(13-19)29-14-21(24(20)26)16-5-3-2-4-6-16/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQWQSGGFHABTIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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